

# Meta-analysis of Deucrictibant Clinical Trial Data: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Deucrictibant**

Cat. No.: **B10821495**

[Get Quote](#)

This guide provides a comprehensive comparison of **Deucrictibant** with other approved treatments for Hereditary Angioedema (HAE), based on available clinical trial data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies.

## Introduction to Hereditary Angioedema and Treatment Landscape

Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) in various parts of the body, including the skin, gastrointestinal tract, and upper airway.<sup>[1]</sup> These attacks are mediated by the overproduction of bradykinin, a potent vasodilator, due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).<sup>[1][2]</sup> The kallikrein-kinin system is the primary pathway for bradykinin production.<sup>[3]</sup>

The treatment landscape for HAE includes both on-demand treatments for acute attacks and long-term prophylaxis to prevent attacks. Key therapeutic targets include the bradykinin B2 receptor and plasma kallikrein. This guide focuses on a meta-analysis of clinical trial data for **Deucrictibant**, an investigational oral bradykinin B2 receptor antagonist, and compares its performance against established HAE therapies:

- Icatibant: A subcutaneous bradykinin B2 receptor antagonist for on-demand treatment.

- Lanadelumab: A subcutaneous plasma kallikrein inhibitor for long-term prophylaxis.
- Berotralstat: An oral plasma kallikrein inhibitor for long-term prophylaxis.

## Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the pivotal clinical trials of **Deucrictibant** and its comparators.

### On-Demand Treatment of HAE Attacks

| Feature                                       | Deucrictibant (RAPIDe-3)<br>[4]        | Icatibant (FAST-3)[5]                                                         |
|-----------------------------------------------|----------------------------------------|-------------------------------------------------------------------------------|
| Mechanism of Action                           | Oral Bradykinin B2 Receptor Antagonist | Subcutaneous Bradykinin B2 Receptor Antagonist                                |
| Primary Endpoint                              | Median Time to Onset of Symptom Relief | Median Time to 50% Reduction in Symptom Severity                              |
| Result vs. Placebo                            | 1.28 hours vs. >12 hours (p < 0.0001)  | 2.0 hours vs. 19.8 hours (p < 0.001)                                          |
| Key Secondary Endpoints                       |                                        |                                                                               |
| Median Time to Almost Complete Symptom Relief | 11.95 hours vs. >24 hours (p < 0.0001) | 8.0 hours vs. 36.0 hours (p = 0.012)                                          |
| Use of Rescue Medication                      | Not specified in detail                | No icatibant-treated subject required rescue medication before symptom relief |
| Administration                                | Oral                                   | Subcutaneous                                                                  |
| Key Adverse Events                            | Not specified in detail                | Injection site reactions (experienced by all icatibant-treated subjects)      |

### Long-Term Prophylaxis of HAE Attacks

| Feature                 | Lanadelumab (HELP Study)[6]                                                                                            | Berotralstat (APeX-2)[7]                                                                                         |
|-------------------------|------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action     | Subcutaneous Plasma Kallikrein Inhibitor                                                                               | Oral Plasma Kallikrein Inhibitor                                                                                 |
| Primary Endpoint        | Rate of investigator-confirmed attacks                                                                                 | Rate of investigator-confirmed HAE attacks                                                                       |
| Result vs. Placebo      | 87% reduction in mean HAE attack frequency with 300 mg every 2 weeks (p < 0.001)                                       | Significant reduction in attack rate at 150 mg (1.31 attacks/month) vs. placebo (2.35 attacks/month) (p < 0.001) |
| Key Secondary Endpoints |                                                                                                                        |                                                                                                                  |
| Attack-Free Rate        | A significantly higher proportion of patients were attack-free throughout the 26-week study period compared to placebo | Not specified in detail                                                                                          |
| Administration          | Subcutaneous                                                                                                           | Oral                                                                                                             |
| Key Adverse Events      | Injection site pain                                                                                                    | Abdominal pain, vomiting, diarrhea, back pain                                                                    |

## Experimental Protocols

This section outlines the methodologies of the key clinical trials cited in this guide.

### Deucrictibant: RAPIDe-3 Trial

- Official Title: Efficacy and Safety of the Oral Bradykinin B2 Receptor Antagonist **Deucrictibant** Immediate-Release Capsule in Treatment of Hereditary Angioedema Attacks. [8]
- Study Design: A phase 3, randomized, double-blind, placebo-controlled, crossover trial.[8]

- Population: Approximately 120 adolescents and adults (ages 12 and older) with HAE type I or II.[9]
- Intervention: Participants self-administer **deucrictibant** (20 mg oral immediate-release capsule) or placebo for two separate HAE attacks.[9]
- Primary Endpoint: Time to onset of symptom relief, measured by the Patient Global Impression of Change (PGI-C) scale, defined as a rating of at least "a little better" for two consecutive timepoints within 12 hours post-treatment.[8]
- Secondary Endpoints: Include time to end of progression of symptoms and the proportion of attacks resolving with a single dose.[9]

## Icatibant: FAST-3 Trial

- Official Title: A Phase III Randomized, Double-blind, Placebo-controlled, Parallel Group, Multicenter Study to Evaluate the Efficacy and Safety of Icatibant in the Treatment of an Acute Attack of Angioedema in Adult Subjects With Hereditary Angioedema (HAE).[10]
- Study Design: A phase 3, randomized, double-blind, placebo-controlled study.[5]
- Population: Adult subjects with HAE type I or II experiencing a moderate to very severe cutaneous or abdominal attack.[5]
- Intervention: A single subcutaneous injection of icatibant 30 mg or placebo.[11]
- Primary Endpoint: Time to 50% or more reduction in symptom severity, assessed by the patient.[5]
- Secondary Endpoints: Included time to onset of primary symptom relief and time to almost complete symptom relief.[5]

## Lanadelumab: HELP Study

- Official Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study to Evaluate the Efficacy and Safety of Subcutaneously Administered DX-2930 for Long-Term Prophylaxis Against Acute Attacks of Angioedema in Patients With Hereditary Angioedema (HAE).[12]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]
- Population: 125 patients aged 12 years or older with HAE type I or II.[6]
- Intervention: Subcutaneous lanadelumab at doses of 150 mg every 4 weeks, 300 mg every 4 weeks, or 300 mg every 2 weeks, or placebo for 26 weeks.[6]
- Primary Endpoint: The rate of investigator-confirmed HAE attacks during the treatment period compared to placebo.[6]

## Berotralstat: APeX-2 Trial

- Official Title: A Phase 3, Randomized, Double-blind, Placebo-controlled, Parallel Group Study to Evaluate the Efficacy and Safety of Two Dose Levels of BCX7353 Administered Orally for 24 Weeks for the Prevention of Attacks in Patients With Hereditary Angioedema. [13]
- Study Design: A phase 3, double-blind, placebo-controlled, parallel-group trial.[13]
- Population: 121 HAE patients aged 12 years or older.[13]
- Intervention: Oral, once-daily berotralstat (110 mg or 150 mg) or placebo for 24 weeks.[13]
- Primary Endpoint: The rate of investigator-confirmed HAE attacks during the 24-week treatment period.[7]

## Mandatory Visualization Signaling Pathway in Hereditary Angioedema

[Click to download full resolution via product page](#)

Caption: Kallikrein-Kinin System in HAE and points of therapeutic intervention.

# Experimental Workflow for an On-Demand HAE Clinical Trial



[Click to download full resolution via product page](#)

Caption: Typical workflow for a crossover design in an on-demand HAE clinical trial.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. The Pathophysiology of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 3. Hereditary angioedema: Pathophysiology (HAE type I, HAE type II, ...: Ingenta Connect [ingentaconnect.com]
- 4. hcplive.com [hcplive.com]
- 5. Randomized placebo-controlled trial of the bradykinin B<sub>2</sub> receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Help Study: Clinical Data & Design | TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 7. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. haei.org [haei.org]
- 9. angioedemanews.com [angioedemanews.com]
- 10. stage.webhealthnetwork.com [stage.webhealthnetwork.com]
- 11. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Journal of Allergy and Clinical Immunology Publishes Results from BioCryst's APEX-2 Pivotal Trial of Oral, Once-Daily Berotralstat for the Prevention of HAE Attacks | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- To cite this document: BenchChem. [Meta-analysis of Deucrictibant Clinical Trial Data: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10821495#meta-analysis-of-deucrictibant-clinical-trial-data>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)